N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as IBT, is a novel compound that has been the subject of extensive scientific research in recent years. It is a synthetic compound that has been developed as a potential drug candidate for a range of medical applications.
Scientific Research Applications
Synthetic Routes and Chemical Properties
- One study described the one-pot synthesis of pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, showcasing the chemical versatility of isoquinoline compounds in creating functionally diverse molecules. This synthetic route contributes to the development of novel isoquinoline derivatives for various scientific applications (Alizadeh & Zohreh, 2008).
Pharmacological Applications
- Isoquinoline derivatives have been explored for their potential in treating neurological disorders such as Parkinson's disease. The structural similarity to neurotoxins like MPTP suggests isoquinolines could play a role in neurodegeneration, highlighting the importance of understanding these compounds' biological interactions (McNaught et al., 1998).
Catalytic Applications and Chemical Transformations
- Research into 4-amino-isoquinolin-1(2H)-one and oxazole derivatives demonstrates isoquinoline's utility in catalytic applications, enabling the development of new synthetic methods. This highlights the compound's role in facilitating complex chemical transformations (Niu et al., 2018).
Biological Activities and Therapeutic Potential
- Isoquinoline alkaloids and their synthetic analogs are noted for their broad pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structural diversity of these compounds allows for targeted modifications to enhance therapeutic efficacy (Azamatov et al., 2023).
Anticonvulsant Properties
- N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of isoquinoline derivatives as novel therapeutics for epilepsy (Gitto et al., 2006).
properties
IUPAC Name |
3,3-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)12-21-16-8-7-15(10-14(16)6-9-18(21)23)20-17(22)11-19(3,4)5/h7-8,10,13H,6,9,11-12H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSNJLRAMTART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.